![molecular formula C21H22N4O2S B427152 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 723244-94-8](/img/structure/B427152.png)
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound is known for its unique properties and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes. It may also interact with specific receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, as well as reduce inflammation in the body. This compound has also been found to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its unique properties and wide range of biological activities. However, one limitation is the complex synthesis method, which may make it difficult to obtain large quantities of this compound for research purposes.
Future Directions
There are several future directions for research on 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. One direction is to further investigate its potential use in the treatment of neurological disorders. Another direction is to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action and biological effects of this compound.
Synthesis Methods
The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex process that involves several steps. The first step involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential in scientific research applications. This compound has been found to have a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(25-13-11-24(12-14-25)18-9-5-2-6-10-18)16-28-21-23-22-19(27-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBXJMNBVWQEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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